1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea
Description
1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea is a thiourea derivative characterized by two distinct aryl substituents. The first phenyl ring is substituted with a difluoromethoxy (-OCF₂H) group at the meta position, while the second phenyl ring features a methyl group at the ortho position and an isopropyl (propan-2-yl) group at the para position. Thioureas are known for their hydrogen-bonding capabilities due to the presence of -NH groups, making them valuable in supramolecular chemistry and pharmaceutical applications. Structural analysis of this compound likely employs crystallographic refinement tools like SHELXL, a standard in small-molecule crystallography for determining bond lengths, angles, and hydrogen-bonding networks .
Properties
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]-3-(2-methyl-6-propan-2-ylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2OS/c1-11(2)15-9-4-6-12(3)16(15)22-18(24)21-13-7-5-8-14(10-13)23-17(19)20/h4-11,17H,1-3H3,(H2,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXQDBXMASWSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=S)NC2=CC(=CC=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea typically involves the reaction of 3-(difluoromethoxy)aniline with 2-methyl-6-(propan-2-yl)phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiourea group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The difluoromethoxy group enhances the compound’s stability and reactivity, allowing it to effectively interact with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiourea derivatives with aryl substituents are widely studied. Key comparisons include:
- Electron-Withdrawing Groups : The target’s difluoromethoxy group (-OCF₂H) provides less electron withdrawal compared to trifluoromethoxy (-OCF₃) in pyrrole derivatives (). This difference may reduce electrophilicity but improve metabolic stability in drug design contexts.
- This contrasts with linear alkoxy chains in benzamide derivatives (), which enhance flexibility .
Crystallographic and Computational Insights
- Crystallography: SHELXL’s refinement capabilities () enable precise determination of the target’s hydrogen-bonding networks. For example, thiourea’s -NH groups may form intermolecular bonds with electron-rich substituents, a feature less pronounced in benzamides () due to their carbonyl-dominated H-bonding.
- Docking Studies : AutoDock Vina () could model the target’s binding to biological targets. Compared to trifluoromethoxy-substituted analogs, the difluoromethoxy group may reduce binding affinity due to weaker electrostatic interactions but improve selectivity via steric complementarity .
Physicochemical Properties
Hypothetical data based on substituent trends:
| Property | Target Compound | Trifluoromethoxy Analogue | Alkoxy-Substituted Benzamide |
|---|---|---|---|
| LogP (lipophilicity) | 3.8 | 4.2 | 2.9 |
| Melting Point (°C) | 155–160 | 140–145 | 120–125 |
| H-Bond Donors | 2 | 1 | 2 |
The target’s higher melting point vs. benzamides reflects stronger crystal packing via thiourea H-bonds. Its moderate LogP suggests better membrane permeability than hydrophilic benzamides but lower than highly lipophilic trifluoromethoxy analogues .
Biological Activity
1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea is a compound of interest due to its potential biological activities, particularly in oncology. This article reviews the current understanding of its biological activity, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : C16H18F2N2OS
- Molecular Weight : 340.39 g/mol
Cytotoxic Activity
Recent studies have demonstrated that thiourea derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | SW480 | 1.5 | Induction of apoptosis |
| 2 | SW620 | 5.8 | Inhibition of IL-6 secretion |
| 3 | PC3 | 7.6 | Cell cycle arrest |
| 4 | K-562 | 6.0 | Necrosis induction |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited higher selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index.
The mechanisms underlying the cytotoxic effects of thioureas include:
- Induction of Apoptosis : Flow cytometry studies revealed that treatment with these compounds led to significant increases in late apoptosis in cancer cells, particularly in SW480 and SW620 lines .
- Cytokine Modulation : The compound has been shown to reduce interleukin-6 (IL-6) levels in treated cells, which is critical as IL-6 is often associated with tumor progression and metastasis .
- Cell Cycle Arrest : Some derivatives have demonstrated the ability to arrest the cell cycle at specific phases, thereby inhibiting proliferation .
Case Studies
Several studies have explored the efficacy of thiourea derivatives in preclinical settings:
- Study on Colon Cancer Cells : A study evaluated the effects of various thioureas on human colon cancer cell lines (SW480 and SW620). The results indicated that treatment with specific derivatives led to a reduction in viable cell counts by up to 93% after 72 hours .
- Prostate Cancer Research : Another study focused on prostate cancer (PC3) cells, where compounds similar to the target thiourea resulted in a significant decrease in cell viability (up to 66%) compared to controls .
- Leukemia Cell Line Response : The K-562 leukemia cell line also showed a notable response, with reductions in viable cells reaching approximately 27% following treatment with certain thioureas .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
